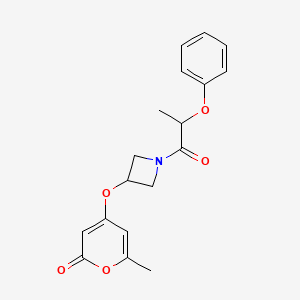![molecular formula C17H21NO3 B2745851 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1704532-57-9](/img/structure/B2745851.png)
1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[isobenzofuran-1,3’-piperidin] compounds are a class of organic compounds that have been studied for their potential as central nervous system agents . They are analogues of previously reported 3-arylspiro[isobenzofuran-1(3H),4’-piperidines] .
Synthesis Analysis
The synthesis of spiro[isobenzofuran-1,3’-piperidin] derivatives involves reacting 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in acetic acid medium at room temperature, followed by oxidative cleavage of their corresponding dihydroindeno[1,2-c]pyrazoles .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a conformationally restricted equatorial phenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include metalation of benzanilide with n-butyllithium, addition of 4-(dimethylamino)cyclohexanone, and acidification .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituents and stereochemistry .Scientific Research Applications
Synthesis and Drug Discovery Applications Spiropiperidines, including compounds similar to 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, have become increasingly popular in drug discovery programs due to their exploration of new areas of three-dimensional chemical space. A review by Griggs et al. (2018) focuses on methodologies for constructing spiropiperidines, highlighting their significant potential in medicinal chemistry. The synthesis strategies involve forming the spiro-ring on a preformed piperidine ring or vice versa, indicating a versatile approach to accessing these complex structures for potential therapeutic applications (Griggs, Tape, & Clarke, 2018).
Chemo- and Biosensing Applications Spiropyrans, structurally related to the compound through the spiropiperidine core, serve as versatile platforms for chemo- and biosensing applications. Ali et al. (2020) discuss the use of spiropyran derivatives for detecting a variety of molecules and ions. The unique photochromic properties of these compounds, which involve a reversible transformation between closed and open forms under different light conditions, allow for sensitive detection mechanisms in environmental and biological analysis (Ali, Kharbash, & Kim, 2020).
Antioxidant Properties The exploration of spiro compounds, including spiropiperidines, for their antioxidant properties has been a subject of interest. Acosta-Quiroga et al. (2021) provide an overview of the synthesis and various antioxidant activities found in spiro compounds. Their review highlights the potential of these compounds, including structures like this compound, in developing drugs with potential antioxidant activities, which is crucial given the role of oxidative stress in numerous diseases (Acosta-Quiroga, Rojas-Peña, Nerio, Gutiérrez, & Polo-Cuadrado, 2021).
Fluorescence Resonance Energy Transfer (FRET) Applications Spiropyrans and spirooxazines, related to spiropiperidines, have been reviewed for their applications based on Fluorescence Resonance Energy Transfer (FRET) with fluorescent materials. Xia et al. (2017) discuss the structure of these compounds under external stimuli and their composite systems based on FRET. The ability of these compounds to undergo structural transformations under different conditions makes them suitable for developing multifunctional materials with applications in sensing, probing, and various optical elements (Xia, Xie, & Zou, 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the tryptase alpha/beta-1 in humans .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Future Directions
Properties
IUPAC Name |
1'-(2,2-dimethylpropanoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-16(2,3)15(20)18-10-6-9-17(11-18)13-8-5-4-7-12(13)14(19)21-17/h4-5,7-8H,6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFNJNMDGGSIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea](/img/structure/B2745769.png)
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745770.png)
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate](/img/structure/B2745772.png)
![3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2745773.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2745774.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2745775.png)
![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime](/img/structure/B2745776.png)

![2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B2745785.png)


![(3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2745788.png)
![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)

